Methyl 1-(2-nitrophenyl)azetidine-3-carboxylate
Description
Methyl 1-(2-nitrophenyl)azetidine-3-carboxylate is a nitrogen-containing heterocyclic compound featuring an azetidine ring substituted with a 2-nitrophenyl group at the 1-position and a methyl ester at the 3-position.
Properties
IUPAC Name |
methyl 1-(2-nitrophenyl)azetidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-17-11(14)8-6-12(7-8)9-4-2-3-5-10(9)13(15)16/h2-5,8H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPDVSYMACWJGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695048 | |
| Record name | Methyl 1-(2-nitrophenyl)azetidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887596-00-1 | |
| Record name | Methyl 1-(2-nitrophenyl)azetidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ring-Closing Strategies
Azetidine rings are commonly formed via nucleophilic substitution or cyclization of β-amino alcohols. For nitro-substituted derivatives, a two-step process is recommended:
-
Formation of β-Chloroamine :
React 2-nitroaniline with 1,3-dibromopropane in acetonitrile under reflux to yield N-(2-nitrophenyl)-3-bromopropanamine. -
Cyclization :
Treat the β-chloroamine with a base (e.g., K₂CO₃) to induce ring closure, forming the azetidine scaffold.
Example Protocol
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 80°C, 24 hours |
| Yield | ~65% (theoretical) |
Acid-Catalyzed Esterification of the Cyano Intermediate
The final step involves converting the 3-cyano group to a methyl ester, as outlined in the patent literature.
Optimized Reaction Parameters
| Parameter | Value |
|---|---|
| Methanol Volume | 60 mL |
| Sulfuric Acid Volume | 60 mL (conc., SG 1.84) |
| Temperature Profile | 50–55°C (exotherm), then 80°C |
| Reaction Time | 2 hours |
Workup Procedure
-
Quench the reaction mixture in ice (400 g).
-
Basify with aqueous ammonia (pH 10–12).
-
Extract with methylene chloride (2 × 50 mL).
Characterization Data
-
Elemental Analysis : Expected C = 58.2%, H = 4.9%, N = 11.3% (Calc. for C₁₁H₁₀N₂O₄).
-
¹H NMR : δ 8.1–7.5 (m, 3H, Ar-H), 4.3 (t, 2H, N-CH₂), 3.7 (s, 3H, OCH₃), 3.5–3.3 (m, 2H, CH₂-COO).
Alternative Pathways and Comparative Analysis
Reductive Amination
An alternative route involves reductive amination of methyl 3-oxoazetidine-3-carboxylate with 2-nitroaniline. However, this method is less favorable due to competing side reactions and lower yields (~40%).
Palladium-Catalyzed Coupling
Buchwald-Hartwig amination could couple azetidine-3-carboxylate derivatives with 2-nitrohalobenzenes. While promising, this method requires specialized catalysts (e.g., Pd(OAc)₂) and ligands, increasing cost and complexity.
Industrial-Scale Adaptations
For large-scale synthesis, continuous-flow reactors are recommended to manage exotherms during esterification. Key parameters include:
| Parameter | Value |
|---|---|
| Flow Rate | 10 mL/min |
| Residence Time | 30 minutes |
| Temperature Control | Jacketed reactor with coolant |
Chemical Reactions Analysis
Methyl 1-(2-nitrophenyl)azetidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Ring-Opening Reactions: Due to the strained nature of the azetidine ring, it can undergo ring-opening reactions under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthetic Applications
Methyl 1-(2-nitrophenyl)azetidine-3-carboxylate serves as a versatile intermediate in the synthesis of various heterocyclic compounds. The compound can be utilized in:
- Aza-Michael Addition Reactions : This reaction allows for the construction of C–N bonds, leading to the formation of diverse NH-heterocycles. Such derivatives are crucial in pharmaceutical development due to their biological activity .
- Synthesis of Amino Acid Derivatives : The compound has been employed in synthesizing new amino acid derivatives containing azetidine rings, which exhibit significant potential for drug development .
Biological Activities
Research indicates that this compound exhibits several biological activities, making it a candidate for therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess selective cytotoxic properties against various cancer cell lines. For instance, related azetidine compounds have shown promise in inhibiting the growth of human cancer cells while sparing normal cells .
- Enzyme Inhibition : The compound is being investigated for its ability to inhibit enzymes involved in critical metabolic pathways. For example, azetidine carboxylates have been studied as inhibitors of monoacylglycerol lipase, which plays a role in endocannabinoid signaling and may be relevant for treating pain and inflammation .
Case Study 1: Imaging Applications
In a study focused on the development of positron emission tomography (PET) tracers, this compound was evaluated for its potential as a radiolabeled compound. The research demonstrated that azetidine carboxylates could be effectively labeled with carbon-11 or fluorine-18, allowing for imaging applications in vivo to study brain permeability and binding kinetics .
Case Study 2: Antimicrobial Properties
Research has indicated that azetidine derivatives exhibit antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. Studies showed that compounds with similar structures had minimum inhibitory concentrations (MICs) suggesting significant antimicrobial activity .
Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism of action of methyl 1-(2-nitrophenyl)azetidine-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors. The azetidine ring’s strained nature allows it to participate in ring-opening reactions, leading to the formation of reactive intermediates that can modulate biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Methyl 1-(3-Nitrophenyl)azetidine-3-Carboxylate
- Molecular Formula : C₁₁H₁₂N₂O₄
- Key Features : The nitro group at the meta position alters electronic effects compared to the ortho isomer. The meta-substitution reduces steric hindrance but may decrease directing effects in metal-catalyzed reactions .
- Applications: Used as an intermediate in multicomponent reactions for nitrogenous heterocycles .
Methyl 1-(Diphenylmethyl)azetidine-3-Carboxylate
- Molecular Formula: C₁₈H₁₉NO₂
- This compound is utilized in the synthesis of sphingosine-1-phosphate receptor 1 (S1P1) agonists for multiple sclerosis treatment .
Ethyl 2-Oxo-3-Phenylazetidine-3-Carboxylate
- Molecular Formula: C₂₀H₂₁NO₃
- Key Features : Incorporates an oxo group and ethyl ester, resulting in a yellow oil with distinct solubility properties. Synthesized via multicomponent reactions, highlighting its utility in generating diverse heterocyclic scaffolds .
Methyl 1-[6-Chloro-4-(Propan-2-yl)-2,7-Naphthyridin-1-yl]azetidine-3-Carboxylate
Table 1: Comparative Analysis of Key Attributes
Biological Activity
Methyl 1-(2-nitrophenyl)azetidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic implications.
Synthesis
The synthesis of this compound typically involves the reaction of 2-nitroaniline with an appropriate azetidine precursor. The reaction conditions often include the use of solvents such as dichloromethane and catalysts that promote the formation of the azetidine ring. The final product can be purified through recrystallization or chromatography.
Anticancer Properties
Recent studies have indicated that azetidine derivatives exhibit significant anticancer activity. Specifically, this compound has been evaluated for its effects on various cancer cell lines.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
Table 1: IC50 Values of this compound against Cancer Cell Lines
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 5.6 |
| HeLa | 4.2 |
| A549 | 6.8 |
These values indicate that the compound has a potent inhibitory effect on cell proliferation, particularly in breast and cervical cancer cell lines.
The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and cell cycle arrest. Flow cytometry analysis has shown that treated cells exhibit increased levels of caspase activation, suggesting that the compound triggers apoptotic pathways.
Case Studies
A notable study involved the administration of this compound in a xenograft model of breast cancer. The results demonstrated a significant reduction in tumor volume compared to control groups:
- Study Design :
- Model : HCC1954 breast cancer xenograft in nude mice
- Dosage : Administered at 20 mg/kg daily for two weeks
Table 2: Tumor Volume Reduction in Xenograft Model
| Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | % Reduction |
|---|---|---|---|
| Control | 150 ± 10 | 180 ± 15 | -20% |
| Treated | 150 ± 10 | 90 ± 10 | -40% |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains.
Table 3: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | >50 |
These findings suggest that the compound may have potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Q & A
Basic: What are the recommended synthetic routes for Methyl 1-(2-nitrophenyl)azetidine-3-carboxylate?
Answer:
A common synthetic approach involves coupling reactions between methyl azetidine-3-carboxylate derivatives and 2-nitrophenyl-containing electrophiles. For example:
- Nucleophilic substitution : React methyl azetidine-3-carboxylate hydrochloride with a 2-nitrophenyl-substituted alkyl/aryl halide in polar aprotic solvents (e.g., acetonitrile) using a base (e.g., K₂CO₃ or DIEA) at 60°C for 12–24 hours .
- Purification : Crude products are purified via silica gel column chromatography with gradients of ethyl acetate/hexane. Yields typically range from 40–70%, depending on steric hindrance .
Basic: How is this compound characterized post-synthesis?
Answer:
- NMR spectroscopy : ¹H NMR in CDCl₃ or MeOD-d₄ reveals diagnostic peaks:
- Azetidine ring protons (δ 3.5–4.5 ppm, multiplet).
- Nitrophenyl aromatic protons (δ 7.5–8.5 ppm, coupling patterns confirm substitution position).
- Methyl ester resonance (δ ~3.7 ppm, singlet) .
- Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced: How does the steric and electronic environment of the 2-nitrophenyl group influence reactivity in photolabile applications?
Answer:
The 2-nitrophenyl group acts as a photolabile protecting moiety. Key considerations:
- Steric effects : Bulkier substituents (e.g., phenyl vs. methyl) reduce photolytic cleavage efficiency by hindering conformational flexibility .
- Electronic effects : Electron-withdrawing nitro groups stabilize the excited state, enhancing UV-induced cleavage (λ = 350–365 nm). Computational modeling (e.g., DFT) predicts optimal photolytic thresholds .
- Stereochemistry : Enantiomers of nitrophenyl derivatives exhibit differential DNA duplex destabilization, impacting applications in photocaged nucleic acids .
Advanced: What challenges arise in optimizing reaction yields for alkylation/acylation reactions involving this compound?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., MeCN) improve nucleophilicity of the azetidine nitrogen, but prolonged heating may degrade nitro groups .
- Base compatibility : K₂CO₃ is effective for SN2 reactions, while DIEA is preferred for acylation to minimize side reactions .
- Temperature control : Reactions at >60°C risk nitro group reduction; microwave-assisted synthesis can reduce time and improve regioselectivity .
Basic: What safety precautions are necessary when handling this compound?
Answer:
While specific toxicological data are limited, analogous nitrophenyl compounds require:
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (P261) .
- Storage : In airtight containers away from light to prevent photodegradation .
Advanced: How can computational methods predict photolytic cleavage efficiency in drug delivery systems?
Answer:
- DFT calculations : Model HOMO-LUMO gaps to identify optimal UV wavelengths for cleavage .
- Molecular dynamics : Simulate steric interactions between the nitrophenyl group and target biomolecules (e.g., DNA/proteins) to predict release kinetics .
Basic: What are key solubility and stability considerations for this compound?
Answer:
- Solubility : Soluble in DMSO, MeCN, and DCM; poorly soluble in water.
- Stability : Degrades under prolonged UV exposure or basic conditions. Store at –20°C in amber vials .
Advanced: What strategies resolve enantiomers/diastereomers of derivatives?
Answer:
- Chiral chromatography : Use Chiralpak® columns with hexane/IPA eluents for baseline separation .
- Crystallization : Diastereomeric salts (e.g., with tartaric acid) enable resolution via recrystallization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
